(2-Methylquinolin-4-yl)boronic acid
Overview
Description
(2-Methylquinolin-4-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-4-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (2-Methylquinolin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methylquinolin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylquinolin-4-yl)boronic acid depends on its specific application. In coupling reactions, the boronic acid group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
(4-Quinolinyl)boronic acid: Similar structure but lacks the methyl group at the 2-position.
(2-Methylquinolin-4-yl)boronate esters: Ester derivatives of the boronic acid group.
(2-Methylquinolin-4-yl)boronic acid pinacol ester: A specific ester derivative used in certain coupling reactions.
Uniqueness: this compound is unique due to the presence of both the boronic acid group and the methyl group on the quinoline ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(2-methylquinolin-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGHNYQWDYHXCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC2=CC=CC=C12)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286499 | |
Record name | B-(2-Methyl-4-quinolinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-93-1 | |
Record name | B-(2-Methyl-4-quinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936940-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Methyl-4-quinolinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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